molecular formula C11H10F2O4 B12510776 3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid

3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid

Cat. No.: B12510776
M. Wt: 244.19 g/mol
InChI Key: WLTUXAUWAGSABF-UHFFFAOYSA-N
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Description

3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid is an organic compound characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-difluoromethoxy-3-methoxybenzaldehyde and malonic acid.

    Reaction Conditions: The key reaction involves a Knoevenagel condensation between 4-difluoromethoxy-3-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification techniques is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)-3-methoxyphenylboronic acid
  • 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid

Uniqueness

3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid is unique due to the presence of both difluoromethoxy and methoxy groups on the phenyl ring, combined with an acrylic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C11H10F2O4

Molecular Weight

244.19 g/mol

IUPAC Name

3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C11H10F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2-6,11H,1H3,(H,14,15)

InChI Key

WLTUXAUWAGSABF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F

Origin of Product

United States

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